Cystatin-2 -

Cystatin-2

Catalog Number: EVT-246206
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cystatin-2, also known as cystatin SA, is a member of the cystatin family of proteins, which are known for their role as inhibitors of cysteine proteases. Cystatin-2 is encoded by the CST2 gene and plays a crucial role in various biological processes, including immune regulation and tissue remodeling. The protein exhibits significant structural homology with other cystatins, particularly cystatin S and cystatin SN, sharing approximately 87% and 90% identity in amino acid sequences, respectively .

Source

Cystatin-2 is primarily found in human tissues, particularly in the brain and reproductive organs. Its expression is regulated by various factors, including cytokines like interleukin-10, which has been shown to influence the synthesis and blood concentration of cystatin C, another member of the cystatin family .

Classification

Cystatin-2 belongs to the type 2 cystatins, a subgroup characterized by specific sequence motifs that enable them to inhibit proteolytic enzymes effectively. The classification of cystatins is generally based on their sequence homology and functional properties. Type 2 cystatins are known for their ability to inhibit cathepsins and other proteases involved in protein degradation .

Synthesis Analysis

Methods

The synthesis of cystatin-2 can be achieved through various methods, including recombinant DNA technology. The CST2 gene can be cloned into expression vectors and introduced into host cells such as Escherichia coli for protein production. For example, a study reported the total synthesis of the cystatin A gene and its successful expression in E. coli, demonstrating a viable method for producing cystatin proteins .

Technical Details

The technical process typically involves:

  1. Gene Cloning: The CST2 gene is amplified using polymerase chain reaction (PCR) techniques.
  2. Vector Insertion: The amplified gene is inserted into a plasmid vector that contains regulatory elements for expression.
  3. Transformation: The plasmid is introduced into E. coli cells via heat shock or electroporation.
  4. Protein Expression: Induction of protein synthesis is achieved using an appropriate inducer (e.g., IPTG).
  5. Purification: The expressed protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

Cystatin-2 has a well-defined three-dimensional structure characterized by an arrangement of beta sheets and alpha helices. The typical structure includes:

  • Five beta sheets arranged in an antiparallel formation.
  • A central alpha helix that contributes to its stability and functionality .

Data

Structural studies reveal that cystatin-2 contains conserved regions essential for its inhibitory activity against proteases. These regions include the G-QXVXG-VPW sequence, which binds to the active sites of target proteases like cathepsins, effectively inhibiting their function .

Chemical Reactions Analysis

Reactions

Cystatin-2 primarily functions as an inhibitor of cysteine proteases through competitive inhibition. It binds to the active sites of these enzymes, preventing substrate access and subsequent proteolytic activity.

Technical Details

The inhibition mechanism involves:

  1. Binding: Cystatin-2 interacts with the active site of proteases through its conserved sequences.
  2. Conformational Change: This binding induces a conformational change in the protease, rendering it inactive.
  3. Reversibility: The inhibition can be reversible or irreversible depending on the specific interactions between cystatin-2 and the target protease.
Mechanism of Action

Process

The mechanism of action for cystatin-2 involves its role as a competitive inhibitor:

  1. Protease Inhibition: It competes with substrates for binding to the active site of cysteine proteases.
  2. Regulation: By inhibiting these enzymes, cystatin-2 regulates various physiological processes such as apoptosis, inflammation, and tissue repair.

Data

Studies have shown that alterations in cystatin levels can significantly affect disease states such as cancer and renal dysfunction . For instance, low levels of serum cystatin are associated with increased risks of cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

Cystatin-2 is typically a soluble protein at physiological pH levels and exhibits stability under various conditions:

  • Molecular Weight: Approximately 13 kDa.
  • Isoelectric Point: Around pH 5–6.

Chemical Properties

Cystatin-2's chemical properties include:

  • Solubility: Soluble in aqueous solutions.
  • Stability: Stable at room temperature but may require refrigeration for long-term storage.

Relevant analyses have indicated that its inhibitory activity can be affected by pH and ionic strength, which are critical for maintaining its functional conformation .

Applications

Scientific Uses

Cystatin-2 has several applications in scientific research and clinical diagnostics:

  1. Biomarker Development: Used as a biomarker for kidney function assessment; its levels can indicate glomerular filtration rate.
  2. Therapeutic Targeting: Investigated for potential therapeutic roles in diseases characterized by dysregulated proteolytic activity, such as cancer and neurodegenerative disorders.
  3. Research Tool: Employed in studies examining immune responses due to its regulatory effects on protease activity.
Molecular Genetics and Evolutionary Context of Cystatin-2

Genomic Organization and Chromosomal Localization of CST2

The CST2 gene, encoding cystatin SA (also designated cystatin 2), resides on human chromosome 20p11.21 within a tightly clustered locus alongside other salivary-specific type 2 cystatin genes (CST1, CST4, CST5). This locus spans approximately ~100 kb, with CST2 positioned downstream of CST1 and upstream of CST4 [1] [4]. The gene comprises three exons separated by two introns, spanning roughly 6.4 kb of genomic DNA. Exon 1 encodes the 5' untranslated region (UTR) and signal peptide, exon 2 encodes the highly conserved N-terminal region and part of the inhibitory hairpin loop, while exon 3 encodes the remainder of the mature protein, including the C-terminal conserved PW motif and the 3' UTR [1] [4].

CST2 exhibits tissue-restricted expression, being predominantly transcribed in the parotid and submandibular salivary glands. This specificity is governed by salivary gland-specific promoter elements, including binding sites for transcription factors like AP-1 and GRE, which coordinate its expression with other salivary cystatins (SN, S, D) [1]. Chromatin conformation studies suggest this locus forms a distinct chromosomal territory facilitating coordinated regulation of these functionally related inhibitors in the oral cavity [9].

Table 1: Genomic Organization of Human CST2

FeatureDetails
Chromosomal Location20p11.21
Locus Span~6.4 kb
Exon Count3
Exon 15' UTR + Signal Peptide
Exon 2N-terminal region + Partial QXVXG loop
Exon 3C-terminal region + PW motif + 3' UTR
Major Expression SitesParotid gland, Submandibular gland

Phylogenetic Analysis of Type 2 Cystatin Family Members

Type 2 cystatins constitute the largest subfamily within the cystatin superfamily, characterized by secreted, ~13-14 kDa proteins containing two conserved disulfide bonds. Phylogenomic analyses reveal an ancient origin for the cystatin superfamily, likely emerging in the last eukaryotic common ancestor (LECA) [10]. The type 2 cystatin lineage diverged from the intracellular stefins (type 1) early in eukaryotic evolution via gene duplication. Within vertebrates, the type 2 family expanded significantly, generating at least ten distinct members (CST1-5, CST6-7, CST8-9, CST11) in mammals [1] [10].

Molecular phylogenies constructed from conserved cystatin domain sequences place CST2 within a well-defined "SD-type" clade alongside CST1 (cystatin SN), CST4 (cystatin S), and CST5 (cystatin D). This clade is evolutionarily distinct from the ubiquitously expressed CST3 (cystatin C), the epithelial-specific CST6 (cystatin E/M), and the immune cell-associated CST7 (cystatin F) [1] [10]. Key observations include:

  • Salivary-Specific Radiation: The SD-type cystatins (CST1, CST2, CST4, CST5) arose via sequential gene duplications early in mammalian evolution, likely driven by selective pressures to refine oral defense mechanisms. They share >55% amino acid identity, with CST2, CST1, and CST4 exhibiting particularly high homology (>87%) [1] [8].
  • Conserved Motifs and Functional Divergence: All type 2 cystatins retain the core tripartite inhibitory wedge (N-terminal region, QIVAG β-hairpin loop, PW C-terminal loop) essential for papain-like cysteine protease inhibition. However, SD-type cystatins, particularly CST4, show functional divergence; the substitution of Valine (V) with Phenylalanine (F) in the QXVXG loop of CST4 significantly weakens its inhibitory potency compared to CST2 and CST1 [1] [4].
  • Evolutionary Rates: SD-type cystatins evolve under relaxed purifying selection compared to the more constrained CST3 and CST7, permitting functional specialization in the oral niche. This is evident in teleost fish, where lineage-specific duplications of ancestral cystatin genes have generated novel salivary-type inhibitors with diversified antimicrobial and anti-protease functions [6] [10].

Table 2: Evolutionary Relationships of Key Vertebrate Type 2 Cystatins

CladeMembersExpression PatternKey Functional FeaturesEvolutionary Notes
SD-Type (Salivary)CST1 (SN), CST2 (SA), CST4 (S), CST5 (D)Salivary glandsModerate cathepsin inhibition; Antimicrobial activityMammalian-specific radiation; Relaxed selection
UbiquitousCST3 (C)UbiquitousPotent broad cathepsin/legumain inhibitorHighly conserved across vertebrates
Epithelial/ImmuneCST6 (E/M)Epidermal, MucosalCathepsin/legumain inhibitor; Tumor suppressorMammalian-specific
ImmuneCST7 (F)Hematopoietic cellsImmunomodulatory; Cathepsin inhibitor (monomer)Duplicated in teleosts (e.g., Pacystatin F)

Allelic Variants and Polymorphisms in CST2

The CST2 locus exhibits a well-characterized genetic polymorphism resulting in two major allelic variants: CST2*1 and CST2*2. These alleles encode the protein isoforms cystatin SA1 and cystatin SA2, respectively [1] [4]. The polymorphism arises from two non-synonymous single nucleotide polymorphisms (SNPs) within the protein-coding region:

  • Exon 2 SNP (G → A transition): Results in a Gly59 → Asp59 (G59D) substitution. This mutation occurs within the highly conserved QXVXG motif (specifically, the glycine residue in the consensus sequence QIVAG).
  • Exon 3 SNP (A → T transversion): Results in a Glu120 → Asp120 (E120D) substitution near the C-terminus, distal to the core inhibitory motifs [4].

Functional characterization reveals the G59D substitution significantly impairs the inhibitory activity of cystatin SA2 against papain-like cysteine proteases like cathepsin B and cathepsin L. This is attributed to the introduction of a charged aspartic acid residue within the hydrophobic core of the β-hairpin loop critical for docking into the active site cleft of target proteases. In contrast, the E120D substitution has minimal impact on inhibitory function [1] [4].

Population genetics studies show distinct frequencies for these alleles:

  • CST2*1 (SA1 allele): Predominant allele (gene frequency ~0.935 in studied populations).
  • CST2*2 (SA2 allele): Minor allele (gene frequency ~0.065) [1] [4].

The SA2 variant exhibits altered electrophoretic mobility, migrating more anodally than SA1 in basic gels and isoelectric focusing due to the increased negative charge from the aspartic acid substitutions. While the functional consequences of this polymorphism for oral health are still under investigation, the reduced inhibitory capacity of the SA2 isoform suggests it may influence susceptibility to periodontal diseases where bacterial cysteine proteases play a key role in tissue destruction [1] [4].

Table 3: Major Allelic Variants of Human CST2

AlleleProtein IsoformNucleotide ChangesAmino Acid ChangesFunctional ImpactAllele Frequency (approx.)
CST2*1Cystatin SA1Reference sequenceNoneNormal inhibitory function0.935
CST2*2Cystatin SA2Exon 2: G→A (codon 59)Exon 3: A→T (codon 120)G59DE120DSeverely reduced inhibition (G59D)Minimal impact (E120D)0.065

Properties

Product Name

Cystatin-2

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